
Ethyl 4-fluorobenzoate
Overview
Description
Ethyl 4-fluorobenzoate is an organic compound with the molecular formula C9H9FO2. It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its role in nucleophilic labeling and its ability to undergo N-arylation reactions .
Preparation Methods
Ethyl 4-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the reaction of 4-fluorobenzoyl chloride with ethanol. This reaction also requires a catalyst, often a base such as pyridine, to facilitate the formation of the ester .
Chemical Reactions Analysis
Ethyl 4-fluorobenzoate undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
Ethyl 4-fluorobenzoate serves as an important reagent in organic synthesis:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, replacing the fluorine atom with other nucleophiles. For example, its reaction with hydrazine yields 4-fluorobenzohydrazide, which is further utilized in synthesizing compounds with potential anti-tuberculosis activity.
- Claisen Condensation : It can participate in Claisen condensation reactions, producing intermediates crucial for synthesizing pharmaceuticals like Blonanserin, an atypical antipsychotic drug .
Biology
In biological research, this compound is utilized for:
- Labeling Biomolecules : It is employed in the labeling of biomolecules for imaging and diagnostic purposes due to its ability to modify biomolecules without significantly altering their function.
- Enzyme Inhibition Studies : The compound has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2, impacting drug metabolism and the activation of procarcinogens. This property is essential for pharmacokinetic studies .
Medicine
In the field of medicine, this compound plays a role in drug development:
- Therapeutic Agents : It is involved in synthesizing new therapeutic agents, particularly those targeting specific biological pathways or diseases .
Industry
This compound finds applications in various industrial processes:
- Production of Polymers and Dyes : The compound is used in producing polymers and dyes, leveraging its reactivity to create complex materials .
Data Tables
Application Area | Specific Use | Example Compounds |
---|---|---|
Chemistry | Reagent for organic synthesis | 4-Fluorobenzohydrazide |
Biology | Biomolecule labeling | Imaging agents |
Medicine | Drug development | Blonanserin |
Industry | Polymer production | Various industrial chemicals |
Case Study 1: N-Arylation Reactions
This compound has been effectively used in N-arylation reactions involving 5-methoxyindole in the presence of 18-crown-6 under microwave-assisted conditions. This method enhances reaction efficiency and yields significant products for further pharmaceutical applications .
Case Study 2: CYP Enzyme Inhibition
Research demonstrated that this compound inhibits CYP1A2 activity, which is critical for understanding drug interactions and metabolism. This finding has implications for developing safer therapeutic regimens involving co-administered drugs .
Mechanism of Action
The mechanism of action of ethyl 4-fluorobenzoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The fluorine atom in the compound makes it highly reactive, allowing it to participate in substitution and addition reactions. The compound can also form stable complexes with other molecules, facilitating its use in labeling and diagnostic applications .
Comparison with Similar Compounds
Ethyl 4-fluorobenzoate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
4-fluorobenzoic acid: The parent acid of this compound, used in similar reactions but with different properties due to the absence of the ester group.
4-fluoroanisole: Another fluorinated aromatic compound with different reactivity and applications.
This compound is unique due to its specific ester group, which imparts different physical and chemical properties compared to its analogs.
Biological Activity
Ethyl 4-fluorobenzoate (CAS 451-46-7) is an aromatic ester that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₉H₉FO₂
- Molecular Weight : 168.17 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC(=O)C1=CC=C(C=C1)F
These properties contribute to its interactions within biological systems.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- CYP Enzyme Inhibition : It has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism and the activation of procarcinogens . This inhibition can influence the pharmacokinetics of co-administered drugs.
- Skin Permeation : The compound demonstrates significant skin permeation potential with a Log Kp value of -5.45 cm/s, indicating its ability to penetrate biological membranes .
- Local Anesthetic Activity : Research indicates that derivatives of benzoate compounds, including this compound, have shown local anesthetic effects comparable to established anesthetics like tetracaine and pramocaine .
Local Anesthetic Effects
A study focused on the design and synthesis of various benzoate derivatives reported that certain compounds, including those structurally related to this compound, exhibited local anesthetic properties. The evaluation involved surface anesthesia, infiltration anesthesia, and block anesthesia tests, showing promising results in terms of efficacy and reduced toxicity .
Compound | Surface Anesthesia (%) | Infiltration Anesthesia (%) | Block Anesthesia (%) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Tetracaine | 98.7 ± 0.2 | 100 | 100 |
Pramocaine | 99.1 ± 0.2 | 100 | 100 |
Note: TBD indicates data that requires further investigation.
Study on Drug Interactions
In a pharmacological study examining drug interactions involving this compound as a CYP1A2 inhibitor, it was found that co-administration with substrates metabolized by this enzyme led to increased plasma concentrations of these drugs, suggesting a significant potential for drug-drug interactions in clinical settings .
Local Anesthetic Research
Another study highlighted the synthesis of a series of benzoate compounds where this compound was included among those tested for local anesthetic properties. The results indicated that modifications to the benzoate structure could enhance anesthetic efficacy while minimizing toxicity .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Ethyl 4-fluorobenzoate, and how are its physical properties characterized?
- Methodological Answer : this compound is synthesized via esterification of 4-fluorobenzoic acid with ethanol. A validated protocol involves coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) in anhydrous ethyl acetate. After stirring at room temperature, purification is achieved using preparative thin-layer chromatography (TLC) with a 10% ethyl acetate/hexanes solvent system . Key physical properties include:
Property | Value | Reference |
---|---|---|
Boiling Point | 210°C | |
Density (25°C) | 1.146 g/cm³ | |
Refractive Index (20°C) | 1.486 | |
These properties are critical for confirming compound identity and optimizing reaction conditions. |
Q. How can researchers purify this compound post-synthesis, and what pitfalls should be avoided?
- Methodological Answer : Post-synthesis purification often employs distillation (due to its high boiling point) or preparative TLC for small-scale reactions. Solvent selection is crucial to avoid co-eluting impurities. For example, highlights ethyl acetate/hexanes (10:90) as an effective mobile phase. Researchers should monitor reaction progress via TLC or GC-MS to prevent over-esterification or side reactions like hydrolysis .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 19F NMR : Detects fluorine environments, confirming the presence and position of the fluorine substituent .
- GC-MS : Validates molecular weight (168.16 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies ester carbonyl stretches (~1740 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
Advanced Research Questions
Q. What are the primary challenges in studying the environmental degradation of this compound?
- Methodological Answer : The carbon-fluorine bond’s stability hinders microbial degradation. Researchers must employ enrichment cultures with fluorobenzoate-adapted microorganisms (e.g., Pseudomonas spp.) and monitor degradation via fluoride ion release assays . Isotopic labeling (e.g., ¹⁸O or ¹⁹F tracers) can elucidate metabolic pathways and intermediate catabolites like 4-hydroxybenzoate .
Q. How do enzymatic mechanisms differ in the defluorination of this compound?
- Methodological Answer :
- 4-Fluorobenzoate Dehalogenase : Directly cleaves the C-F bond without structural rearrangement, producing 4-hydroxybenzoate and fluoride ions. This enzyme is oxygen-dependent and found in Aureobacterium sp. .
- Enoyl-CoA Hydratase/Hydrolase : Requires CoA activation and structural modification of the substrate, differing mechanistically from dehalogenases .
Researchers should compare enzyme kinetics (e.g., kcat, Km) under varying pH and temperature conditions to resolve pathway discrepancies.
Q. How can contradictions in defluorination studies (e.g., variable metabolite yields) be systematically addressed?
- Methodological Answer :
- Controlled Replicates : Ensure consistent microbial strains (e.g., Cunninghamella elegans for fungal models) and growth media .
- Advanced Analytics : Use ¹⁹F NMR to quantify trace metabolites like 4-fluoro-1,2-dihydroxybenzoate, which may be overlooked in LC-MS workflows .
- Enzyme Assays : Compare purified enzyme activity versus crude cell extracts to isolate confounding factors .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting degradation rates for this compound in aerobic vs. anaerobic environments?
- Methodological Answer : Aerobic degradation by Burkholderia cepacia involves oxygen-dependent ring cleavage, while anaerobic pathways may rely on reductive defluorination. Researchers must standardize experimental conditions (e.g., O2 levels, electron donors) and validate findings using dual-reactor systems .
Properties
IUPAC Name |
ethyl 4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPRJGKLMUDRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060006 | |
Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451-46-7 | |
Record name | Ethyl 4-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-fluorobenzoate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190692 | |
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Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
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Record name | Ethyl 4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.542 | |
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Record name | Ethyl 4-fluorobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X65353N8G | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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